molecular formula C13H19N3O5S B2812521 N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2309774-86-3

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2812521
CAS RN: 2309774-86-3
M. Wt: 329.37
InChI Key: PKOYFVSLVHZROE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis would involve techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo. This could include reactions with other compounds, its behavior under various conditions (heat, light, etc.), and any products formed during these reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. It might also include studying its spectroscopic properties (UV-Vis, IR, NMR, etc.) .

Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal is a reactive alpha-oxoaldehyde that modifies proteins, forming advanced glycation end-products associated with diabetes and neurodegenerative diseases complications. Its presence in foodstuffs and biological samples highlights the importance of understanding reactive dicarbonyls in health (Nemet, Varga-Defterdarović, & Turk, 2006).

Stereoselective Isoxazolidine Synthesis

Isoxazolidines are crucial in organic synthesis, drug discovery, and chemical biology. A novel synthesis method using copper-catalyzed aminooxygenation/cyclization demonstrates the versatility of isoxazolidines in chemical synthesis, showcasing the potential for creating diverse and complex molecules (Karyakarte, Smith, & Chemler, 2012).

Pyrazole Derivatives as Antitumor Agents

The study of pyrazole derivatives illustrates the pursuit of novel pharmacophores for therapeutic applications. Synthesis and characterization of these compounds reveal their potential in treating various diseases, including cancer, underscoring the significance of chemical synthesis in drug development (Titi et al., 2020).

Role of Orexin-1 Receptor in Compulsive Food Consumption

Research into the orexin-1 receptor mechanisms and their antagonists highlights the intersection of chemistry and neuroscience. This work contributes to understanding compulsive behaviors and potential treatments, exemplifying the application of chemical compounds in medical research (Piccoli et al., 2012).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include its effects on enzymes, cell membranes, DNA, etc .

Safety and Hazards

This would involve studying any potential hazards associated with the compound. This could include toxicity, flammability, reactivity, and environmental impact. It would also involve studying appropriate safety measures when handling the compound .

Future Directions

Future directions could involve potential applications of the compound in areas such as medicine, materials science, or energy production. It could also involve potential modifications to the compound to improve its properties or activity .

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c17-4-6-20-13(2-7-22-8-3-13)9-14-11(18)12(19)15-10-1-5-21-16-10/h1,5,17H,2-4,6-9H2,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOYFVSLVHZROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=NOC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

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